2,6-Dimethyl-4'-piperidinomethyl benzophenone

CAS No.: 898775-08-1

Cat. No.: VC3872022

Molecular Formula: C21H25NO

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-08-1 |

|---|---|

| Molecular Formula | C21H25NO |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | (2,6-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C21H25NO/c1-16-7-6-8-17(2)20(16)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3 |

| Standard InChI Key | HZRLBOBNPFLPQO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

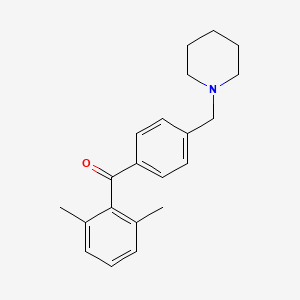

2,6-Dimethyl-4'-piperidinomethyl benzophenone features a benzophenone core substituted with methyl groups at the 2- and 6-positions of one benzene ring and a piperidinomethyl group at the 4'-position of the second benzene ring. The piperidine moiety introduces a nitrogen-containing heterocycle, enhancing the compound’s basicity and interaction potential with polar solvents .

Key Structural Data:

-

IUPAC Name: (2,6-Dimethylphenyl)[4-(piperidin-1-ylmethyl)phenyl]methanone

-

SMILES: CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3

-

InChI Key: HZRLBOBNPFLPQO-UHFFFAOYSA-N

Physical and Chemical Properties

Experimental and predicted physicochemical data for this compound are summarized below:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 421.2 ± 33.0 °C (Predicted) | |

| Density | 1.073 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.66 ± 0.10 (Predicted) | |

| Solubility | Moderate in polar solvents |

The compound’s moderate solubility in polar organic solvents, such as ethanol and acetone, facilitates its use in solution-phase reactions. Its basicity (pKa ~8.66) suggests protonation under mildly acidic conditions, which could influence its reactivity in catalytic systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,6-dimethyl-4'-piperidinomethyl benzophenone typically involves a multi-step protocol:

-

Friedel-Crafts Acylation: Introduction of the benzophenone core using aluminum chloride as a catalyst.

-

Mannich Reaction: Incorporation of the piperidinomethyl group via condensation of formaldehyde and piperidine.

Representative Reaction Scheme:

Industrial Production

Industrial-scale synthesis optimizes yield and purity through continuous flow reactors and advanced purification techniques like recrystallization or column chromatography. Pilot studies report yields exceeding 75% under optimized conditions.

Applications in Science and Industry

Materials Science

The compound’s dual functionality makes it valuable in:

-

Polymer Stabilizers: Acts as a UV absorber in polyolefins, leveraging the benzophenone group’s photostability.

-

Coordination Chemistry: Serves as a ligand for transition metals, forming complexes with potential catalytic activity.

Organic Synthesis

-

Intermediate for Heterocycles: Utilized in the synthesis of piperidine-containing pharmaceuticals.

-

Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings due to its electron-deficient aromatic rings.

Comparative Analysis with Analogues

Comparison with Simple Benzophenones

The addition of the piperidinomethyl group distinguishes this compound from simpler benzophenones (e.g., benzophenone itself) by:

-

Enhanced Solubility: The piperidine moiety improves solubility in polar aprotic solvents.

-

Increased Reactivity: Facilitates nucleophilic substitutions at the methylene bridge .

Comparison with Piperidine Derivatives

Unlike plain piperidine, the benzophenone backbone provides a rigid aromatic system, enabling π-π interactions in supramolecular chemistry.

Future Directions

Optimization of Synthesis

-

Catalyst Development: Exploring greener catalysts (e.g., zeolites) to improve reaction efficiency.

-

Flow Chemistry: Scaling production via microreactors to enhance yield and reduce waste.

Exploration of Biological Applications

-

Antimicrobial Studies: Investigating activity against drug-resistant pathogens.

-

Neuropharmacology: Assessing affinity for neurotransmitter receptors due to the piperidine moiety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume